molecular formula C16H15BrClNO2S B5071178 2-[(3-bromobenzyl)thio]-N-(3-chloro-4-methoxyphenyl)acetamide

2-[(3-bromobenzyl)thio]-N-(3-chloro-4-methoxyphenyl)acetamide

Cat. No. B5071178
M. Wt: 400.7 g/mol
InChI Key: UJIVJKCNJUYPLT-UHFFFAOYSA-N
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Description

2-[(3-bromobenzyl)thio]-N-(3-chloro-4-methoxyphenyl)acetamide is a chemical compound that is widely used in scientific research. It is a member of the thioamide family and has been found to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 2-[(3-bromobenzyl)thio]-N-(3-chloro-4-methoxyphenyl)acetamide is not fully understood, but it is believed to act as an inhibitor of various enzymes and signaling pathways. It has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins. It has also been found to inhibit the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
2-[(3-bromobenzyl)thio]-N-(3-chloro-4-methoxyphenyl)acetamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth and invasion of cancer cells, reduce inflammation, and inhibit the replication of viruses. The compound has also been found to have antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(3-bromobenzyl)thio]-N-(3-chloro-4-methoxyphenyl)acetamide in lab experiments is its specificity. The compound has been found to selectively target certain enzymes and pathways, making it a valuable tool for studying specific biological processes. However, one limitation of the compound is its potential toxicity. It is important to use the compound at appropriate concentrations and to take appropriate safety precautions when handling it.

Future Directions

There are many potential future directions for research on 2-[(3-bromobenzyl)thio]-N-(3-chloro-4-methoxyphenyl)acetamide. One area of interest is the development of new drugs based on the compound's structure and mechanism of action. Another potential direction is the investigation of the compound's effects on other biological processes, such as neurodegenerative diseases and metabolic disorders. Additionally, the compound could be used as a tool for studying the role of MMPs and other enzymes in various biological processes.

Synthesis Methods

The synthesis of 2-[(3-bromobenzyl)thio]-N-(3-chloro-4-methoxyphenyl)acetamide involves the reaction of 3-bromobenzyl chloride with sodium thioacetate in the presence of a base such as potassium carbonate. This reaction results in the formation of 2-[(3-bromobenzyl)thio]acetate, which is then reacted with 3-chloro-4-methoxyaniline in the presence of an acid catalyst such as hydrochloric acid to yield 2-[(3-bromobenzyl)thio]-N-(3-chloro-4-methoxyphenyl)acetamide.

Scientific Research Applications

2-[(3-bromobenzyl)thio]-N-(3-chloro-4-methoxyphenyl)acetamide has been extensively used in scientific research as a tool for studying a range of biological processes. It has been found to be particularly useful in the study of cancer, inflammation, and infectious diseases. The compound has been used to investigate the mechanisms of action of various drugs and to identify potential drug targets.

properties

IUPAC Name

2-[(3-bromophenyl)methylsulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrClNO2S/c1-21-15-6-5-13(8-14(15)18)19-16(20)10-22-9-11-3-2-4-12(17)7-11/h2-8H,9-10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJIVJKCNJUYPLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSCC2=CC(=CC=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-bromophenyl)methylsulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide

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